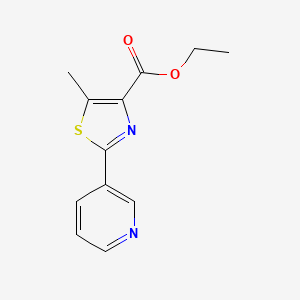

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester

Overview

Description

“5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester” is a compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .

Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Physical And Chemical Properties Analysis

The formula of the compound is C₁₀H₈N₂O₂S and its molecular weight is 220.25 g/mol .

Scientific Research Applications

Synthesis and Chemical Transformations

"5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester" and its derivatives play a crucial role in synthetic chemistry, often serving as key intermediates in the synthesis of various heterocyclic compounds. For instance, the reaction of similar thiazole derivatives with bases can lead to the formation of novel cyclic structures through intramolecular cyclization, showcasing the versatility of thiazole compounds in facilitating the synthesis of complex molecules (Remizov, Pevzner, & Petrov, 2019). Such reactions underscore the importance of thiazole derivatives in the development of new synthetic routes and the creation of new chemical entities with potential applications in various fields.

Structural and Conformational Studies

Thiazole derivatives are also subjects of structural and conformational studies, providing insights into their molecular features that can influence their physical properties and reactivity. For example, research on thiazolopyrimidines has revealed how structural modifications, such as changes in supramolecular aggregation, can significantly impact their conformational features. This has implications for their potential uses in material science and pharmaceuticals, highlighting the role of thiazole derivatives in understanding molecular interactions and designing molecules with desired properties (Nagarajaiah & Begum, 2014).

Coordination Chemistry and Metal Complexes

The coordination chemistry of thiazole derivatives, including "5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester," is another area of research interest. These compounds can form complexes with various metals, leading to the development of new materials with potential applications in catalysis, molecular recognition, and as sensors. Studies on the formation of nickel, copper, and zinc complexes with related thiazole compounds demonstrate their potential as ligands in coordination chemistry, contributing to the exploration of new catalytic systems and the development of functional materials (Singh & Baruah, 2008).

Biological Activities and Potential Therapeutic Applications

While direct studies on the biological activities of "5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester" may not be highlighted here, research on structurally related thiazole compounds has identified several with significant biological activities, including antimicrobial and anticancer properties. This suggests potential areas of application for thiazole derivatives in drug discovery and development. The exploration of the biological activities of thiazole derivatives can lead to the identification of novel therapeutic agents, underscoring the importance of these compounds in medicinal chemistry (El-Emary, Khalil, Ali, & El-Adasy, 2005).

Safety And Hazards

Future Directions

Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name |

ethyl 5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUZEOOIJJPUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)

![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)

![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)